molecular formula C11H21N B12284764 N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine

N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B12284764
M. Wt: 167.29 g/mol
InChI Key: UOBRJMBHSZYYBM-UHFFFAOYSA-N
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Description

N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine is a secondary amine featuring a rigid bicyclo[2.2.1]heptane (also known as norbornane) skeleton. The amine nitrogen is substituted with a butan-2-yl group. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components suggest its potential utility in various areas of chemical synthesis and medicinal chemistry.

PropertyValue
IUPAC Name This compound
CAS Number 1251128-70-7
Molecular Formula C₁₁H₂₁N
Molecular Weight 167.29 g/mol
Synonyms N-(sec-butyl)bicyclo[2.2.1]heptan-2-amine

The data in this table is sourced from chemical supplier databases. achemblock.combldpharm.comenaminestore.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-butan-2-ylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C11H21N/c1-3-8(2)12-11-7-9-4-5-10(11)6-9/h8-12H,3-7H2,1-2H3

InChI Key

UOBRJMBHSZYYBM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CC2CCC1C2

Origin of Product

United States

Synthetic Methodologies for N Butan 2 Yl Bicyclo 2.2.1 Heptan 2 Amine and Its Precursors

Strategies for Bicyclo[2.2.1]heptan-2-amine Core Scaffold Construction

The formation of the bicyclo[2.2.1]heptan-2-amine core is a critical step that can be achieved through several synthetic routes. These methods primarily focus on the generation of the bicyclic framework and the subsequent introduction of the amine functionality.

Borane-Tetrahydrofuran-Mediated Synthesis from Norbornene

A prominent method for the synthesis of bicyclo[2.2.1]heptan-2-amine involves the hydroboration of norbornene using a borane-tetrahydrofuran (B86392) (BH3-THF) complex, followed by amination. chemistrysteps.commasterorganicchemistry.comyoutube.commasterorganicchemistry.com This two-step process is known for its high regio- and stereoselectivity.

The reaction commences with the hydroboration of norbornene. The BH3-THF complex serves as a source of borane (B79455) (BH3), which adds across the double bond of norbornene. youtube.com The addition is a concerted, syn-addition, where the boron atom and a hydride ion add to the same face of the alkene. Due to steric hindrance from the bridged structure of norbornene, the boron atom preferentially attacks the less hindered exo face of the double bond. masterorganicchemistry.com This results in the formation of an exo-norbornyl borane intermediate. One molecule of BH3 can react with up to three molecules of norbornene to form a tri(exo-norbornyl)borane.

The subsequent amination step converts the organoborane intermediate into the desired amine. This transformation can be achieved using various aminating agents, such as chloramine (B81541) or hydroxylamine-O-sulfonic acid. The mechanism involves the nucleophilic attack of the aminating agent on the electron-deficient boron atom, followed by a rearrangement where the norbornyl group migrates from the boron to the nitrogen atom, displacing a leaving group. This migration proceeds with retention of configuration, thus preserving the exo stereochemistry established during the hydroboration step.

The efficiency and yield of the borane-mediated synthesis of bicyclo[2.2.1]heptan-2-amine are influenced by several factors. The choice of borane reagent, solvent, temperature, and aminating agent are all critical parameters that can be optimized.

Table 1: Optimization of Hydroboration-Oxidation of Terminal Alkenes in Flow

Entry Limonene (M) Flow A (mL/min) Flow B (mL/min) Reactor R1 Volume (mL) Yield (%)
1 1.0 0.5 0.2 2 7
2 0.5 1.0 0.4 2 15

This table demonstrates the optimization of a related hydroboration-oxidation reaction, highlighting the impact of reactant concentration and residence time on yield. Similar principles apply to the hydroboration-amination of norbornene. youtube.com

For the hydroboration step, using a 1:1 molar ratio of norbornene to BH3-THF in an ethereal solvent like tetrahydrofuran (B95107) (THF) at room temperature generally provides good results. The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance the regioselectivity of the addition. masterorganicchemistry.com The amination step is typically performed in situ by adding the aminating agent to the reaction mixture after the hydroboration is complete. Careful control of the reaction temperature during amination is crucial to prevent side reactions.

Catalytic Hydrogenation of Bicyclo[2.2.1]heptan-2-one (Norcamphor)

An alternative and widely used method for the synthesis of bicyclo[2.2.1]heptan-2-amine is the reductive amination of bicyclo[2.2.1]heptan-2-one, commonly known as norcamphor (B56629). masterorganicchemistry.com This one-pot reaction involves the condensation of norcamphor with an amine source, typically ammonia (B1221849) or a primary amine, to form an intermediate imine, which is then reduced to the corresponding amine. youtube.com

To obtain the target compound, N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine, norcamphor is reacted with sec-butylamine (B1681703) in the presence of a suitable reducing agent. researchgate.netnih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). commonorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel can also be employed to reduce the intermediate imine. masterorganicchemistry.com The choice of reducing agent can influence the reaction conditions and the stereochemical outcome of the product. For instance, sodium cyanoborohydride is effective under mildly acidic conditions where imine formation is favored.

The reaction of camphor (B46023) with primary amines has been shown to lead exclusively to the exo product. researchgate.net

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvents Key Characteristics
Sodium Borohydride (NaBH4) Methanol, Ethanol Added after imine formation.
Sodium Cyanoborohydride (NaBH3CN) Methanol Stable in mildly acidic conditions, selective for imines over ketones.

Diels-Alder Cycloaddition Approaches to Bicyclo[2.2.1]heptane Derivatives

The foundational bicyclo[2.2.1]heptane skeleton can be efficiently constructed through the Diels-Alder reaction, a powerful [4+2] cycloaddition. pearson.comnih.gov This approach involves the reaction of a conjugated diene with a dienophile to form a six-membered ring.

The classic example for the synthesis of the norbornene framework is the intermolecular Diels-Alder reaction between cyclopentadiene (B3395910) (the diene) and ethylene (B1197577) (the dienophile). pearson.comrsc.orgyoutube.com This reaction, typically carried out at elevated temperatures and pressures, yields bicyclo[2.2.1]hept-2-ene (norbornene). rsc.org The resulting norbornene can then be converted to bicyclo[2.2.1]heptan-2-amine through the methods described previously, such as hydroboration-amination or conversion to norcamphor followed by reductive amination.

The stereochemistry of the Diels-Alder reaction is a critical aspect, with the endo product often being the kinetically favored isomer due to secondary orbital interactions. wolfram.com However, the exo isomer is thermodynamically more stable. The reaction conditions can be tuned to favor one isomer over the other. For instance, lower reaction temperatures generally favor the formation of the endo adduct.

Intramolecular Diels-Alder Reactions for Tricyclic Architecture Construction

The intramolecular Diels-Alder (IMDA) reaction is a powerful method for constructing complex polycyclic systems from linear precursors. In the context of bicyclo[2.2.1]heptane synthesis, the IMDA reaction allows for the formation of a tricyclic carbon framework that incorporates the desired bicyclic core. nih.govacs.org This strategy involves a molecule containing both a diene and a dienophile, tethered together, which then react internally to form the cyclic product.

A notable approach involves using a norbornadiene as a surrogate for cyclopentadiene, which is unmasked under mild conditions to participate in a Diels-Alder cascade, efficiently building the bicyclo[2.2.1]heptane core. researchgate.net Researchers have also successfully applied the IMDA reaction of a diene and a dienophile tethered through a carbohydrate ring, resulting in tricyclic architectures with fused ring systems. researchgate.net Another advanced application involves the reaction of a 1,3-cyclopentanedione (B128120) derivative bearing an alkyl side chain with a dibromoolefin moiety. bohrium.com Treatment with a silylating agent and a base generates a 1,4-bis(silyloxy)-1,3-cyclopentadiene in situ, which undergoes a cascade of an intramolecular Diels-Alder reaction and a semipinacol rearrangement to yield the desired tricyclic skeleton in a single step. bohrium.com

Table 1: Examples of Intramolecular Diels-Alder Reactions for Tricyclic Systems

Precursor Type Key Transformation Resulting Architecture Reference
Tethered cyclopentadiene surrogate Diels-Alder cascade Densely functionalized bicyclo[2.2.1]heptane core researchgate.net
Carbohydrate-tethered diene/dienophile Intramolecular cycloaddition Fused bicyclic 6/6 and 8/6 ring systems on a carbohydrate scaffold researchgate.net
1,3-Cyclopentanedione with dibromoolefin side chain In situ silylation, IMDA, and semipinacol rearrangement Tricyclic skeleton with bicyclo[2.2.1]heptane core bohrium.com
Formal [4+2] Cycloaddition Reactions in Enantioselective Pathways

Formal [4+2] cycloaddition reactions represent a mechanistically distinct but highly effective alternative to the classic Diels-Alder reaction for constructing the bicyclo[2.2.1]heptane framework. An organocatalytic formal [4+2] cycloaddition has been developed that provides rapid access to a wide array of functionalized bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. rsc.orgrsc.org This method proceeds under mild, metal-free conditions, reacting α′-ethoxycarbonyl cyclopentenones with nitroolefins. rsc.orgsemanticscholar.org The reaction is catalyzed by a chiral tertiary amine, proceeding through a hydrogen bond catalysis mechanism. rsc.orgsemanticscholar.org This approach is notable for its ability to functionalize the bridgehead carbon, a significant challenge in bicyclic system synthesis. semanticscholar.org The utility of this method has been demonstrated on a gram scale, producing the desired bicyclic product in 91% yield with excellent diastereomeric ratio (>20:1) and 99% enantiomeric excess (ee). rsc.orgsemanticscholar.org

Table 2: Organocatalytic Formal [4+2] Cycloaddition for Bicyclo[2.2.1]heptane-1-carboxylates

Reactant 1 Reactant 2 Catalyst Yield Enantiomeric Excess (ee) Reference
α′-Ethoxycarbonyl cyclopentenone Nitroolefin Chiral Tertiary Amine (e.g., derivative of Cinchona alkaloid) Good to Excellent High (up to 99%) rsc.orgrsc.orgsemanticscholar.org
Examination of π-Facial Selectivity in Cycloaddition Processes

The π-facial selectivity of the Diels-Alder reaction is a critical factor that determines the stereochemical outcome when using unsymmetrical dienes or dienophiles. nih.gov In the synthesis of bicyclo[2.2.1]heptane derivatives, understanding and controlling this selectivity is paramount for accessing specific isomers. Studies on the cycloaddition of cyclopentadiene to spiro-fused dienophiles, such as spiro(bicyclo[2.2.1]heptane-2,1'-3-cyclopentene-2,5-dione), have shown that steric interactions are primarily responsible for the observed π-facial stereoselectivity. mun.ca

Research involving the plane-nonsymmetrical diene spiro(bicyclo[2.2.1]heptane-2,1′- nih.govresearchgate.netcyclopentadiene) has further elucidated these effects. cdnsciencepub.com The cycloaddition of this diene with various cyclic dienophiles consistently produced similar adduct ratios, suggesting that the selectivity arises mainly from steric hindrance between the incoming dienophile and the hydrogen atoms on the bicyclo[2.2.1]heptane moiety at the transition state. cdnsciencepub.com For instance, the reaction with N-phenylmaleimide yielded a 73:27 ratio of adducts, even under Lewis acid catalysis, indicating a strong influence of steric factors over electronic effects. cdnsciencepub.com

Synthetic Manipulation of Bicyclo[2.2.1]heptane Derivatives for Amine Introduction

Once the bicyclo[2.2.1]heptane skeleton is established, the introduction of an amine group is the next crucial step toward the target compound. Several methods are available for this transformation. A common and direct route is the reductive amination of a ketone precursor, rac-bicyclo[2.2.1]heptan-2-one. morressier.com This method involves reacting the ketone with an amine in the presence of a reducing agent. morressier.comgoogle.com

Another powerful strategy involves the reduction of a nitro group that was incorporated during the initial cycloaddition step. For example, the Diels-Alder reaction between cyclopentadiene and (E)-3-methyl-1-nitrobut-1-ene can produce a nitro-substituted bicyclo[2.2.1]heptane intermediate. morressier.comgoogle.com Subsequent catalytic hydrogenation of the nitro group yields the corresponding primary amine. morressier.com

Alternative approaches focus on constructing the nitrogen-containing ring system directly. For instance, 7-azabicyclo[2.2.1]heptane can be synthesized from trans-4-aminocyclohexanol (B47343) through a sequence of protection, activation of the hydroxyl group, and base-induced intramolecular cyclization. google.comcdnsciencepub.com

Alkylation and Derivatization Strategies for this compound Formation

Amine Alkylation Methodologies for N-Substitution

The final step in the synthesis of the title compound involves the formation of the N-C bond between the bicyclo[2.2.1]heptan-2-amine core and the butan-2-yl group. The most direct method to achieve this is through reductive amination of bicyclo[2.2.1]heptan-2-one with butan-2-amine. This one-pot reaction forms an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. Biocatalytic reductive amination using amine dehydrogenases has been shown to be effective for producing chiral amines like (S)-butan-2-amine, which could be used in this process. whiterose.ac.uk

Alternatively, direct N-alkylation of the pre-formed bicyclo[2.2.1]heptan-2-amine with a suitable butan-2-yl electrophile (e.g., 2-bromobutane (B33332) or 2-butyl tosylate) can be employed. Kinetic studies on the alkylation of structurally similar amines, such as 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one, have shown that these reactions typically proceed via an Sₙ2 mechanism. researchgate.net However, the specific reaction conditions and the steric hindrance of the bicyclic amine can influence the reaction rate and mechanism. researchgate.net

Advanced Chemical Transformations Employing this compound Precursors

Precursors such as bicyclo[2.2.1]heptan-2-amine are valuable building blocks in medicinal chemistry for the synthesis of more complex and biologically active molecules. The bicyclic scaffold offers a unique three-dimensional shape and desirable pharmacokinetic properties. rsc.orgnih.gov

A significant application is in the development of chemokine receptor antagonists. Bicyclo[2.2.1]heptan-2-amine has been used as a key intermediate in the synthesis of N,N′-diarylsquaramide derivatives that act as selective antagonists for the CXCR2 receptor, a target for anti-cancer metastasis agents. rsc.orgnih.gov In this synthesis, bicyclo[2.2.1]heptan-2-amine participates in a nucleophilic substitution reaction with an activated squarate intermediate, demonstrating its utility in constructing complex drug candidates. rsc.orgnih.gov Computational docking studies of these final compounds have shown that the bicyclo[2.2.1]heptane moiety inserts into a key hydrophobic pocket of the receptor. nih.gov

Preparation of Bicyclo[2.2.1]heptyl-Substituted Malonic Esters

The synthesis of bicyclo[2.2.1]heptyl-substituted malonic esters serves as a key step in the elaboration of the bicyclo[2.2.1]heptane skeleton, providing a versatile intermediate for further modification. One established method involves the alkylation of a malonic ester with a halogen-substituted bicyclo[2.2.1]heptane. google.com For instance, the sodio derivative of a malonic ester, such as di-t-butyl malonate, can be prepared by reacting it with sodium hydride in an inert solvent like anhydrous benzene. This is followed by the addition of a bicyclo[2.2.1]heptyl derivative, for example, bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride, to yield the corresponding substituted malonic ester. google.com

Another approach utilizes the Diels-Alder reaction between cyclopentadienes and alkenyl-substituted malonic esters. The resulting bicyclo[2.2.1]heptene derivatives can then be catalytically hydrogenated to afford the saturated bicyclo[2.2.1]heptyl-substituted malonic esters. google.com These methods provide access to a variety of substituted malonic esters that are crucial for the synthesis of more complex molecules. A major challenge in malonic ester synthesis is the potential for dialkylation, which can lead to product mixtures and lower yields of the desired mono-alkylated product. wikipedia.org

Table 1: Illustrative Reaction Conditions for Bicyclo[2.2.1]heptyl-Substituted Malonic Ester Synthesis

Reactants Reagents & Conditions Product Reference
Di-t-butyl malonate, Bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride 1. Sodium hydride, anhydrous benzene, 80°C, ~2.5 hours2. Anhydrous benzene, reflux, ~10 minutes Di-t-butyl bicyclo[2.2.1]heptan-2-ylmalonate google.com

Grignard Reagent-Mediated Synthetic Routes

Grignard reagents are instrumental in the functionalization of the bicyclo[2.2.1]heptane core, particularly for the introduction of substituents via nucleophilic addition to carbonyl groups. A common precursor, 2-norbornanone, can be reacted with Grignard reagents like methylmagnesium bromide to form tertiary alcohols. However, the basicity of the Grignard reagent can sometimes lead to side reactions, such as dehydrochlorination, if other reactive functional groups are present in the substrate. caltech.edu

The substrate scope for this reaction is broad, allowing for the introduction of various alkyl and aryl groups. For example, different benzylmagnesium chlorides have been successfully reacted to form the corresponding substituted products in moderate to good yields (43-82%). mdpi.com The reaction conditions are a critical factor, with the amount of Grignard reagent used significantly impacting the yield. mdpi.com

Table 2: Examples of Grignard Reactions on Bicyclo[2.2.1]heptane Derivatives

Bicyclic Precursor Grignard Reagent Conditions Product Yield Reference
4-amino-2-chloronicotinonitrile derivative 4-fluorobenzylmagnesium chloride Ether, 30°C, 12 h 3-(4-fluorobenzyl)-5-chloro-1,6-naphthyridin-4-one 74% mdpi.com
4-amino-2-chloronicotinonitrile derivative 2-fluorobenzylmagnesium chloride Ether, 30°C, 12 h 3-(2-fluorobenzyl)-5-chloro-1,6-naphthyridin-4-one 43% mdpi.com
4-amino-2-chloronicotinonitrile derivative 4-methylbenzylmagnesium chloride Ether, 30°C, 12 h 3-(4-methylbenzyl)-5-chloro-1,6-naphthyridin-4-one 80% mdpi.com

Selective Reduction of Keto-Alcohol Norbornane (B1196662) Compounds

The selective reduction of keto-alcohols within the norbornane framework is a critical transformation for accessing specific stereoisomers of diols, which are precursors to amines. A notable example is the direct selective reduction of an optically active keto-alcohol norbornane compound to a pure 5-endo-diol using sodium borohydride (NaBH₄) in high yield. bch.ro This stereoselectivity is crucial for the synthesis of biologically active molecules. The reduction of ketones to alcohols is a well-established transformation, with various reagents available, including lithium aluminium hydride and sodium borohydride. wikipedia.org

Enzymatic reductions also offer a high degree of stereoselectivity. For instance, genetically engineered Saccharomyces cerevisiae has been used for the asymmetric bioreduction of 5,6-epoxy-bicyclo[2.2.1]heptane-2-one, yielding the corresponding chiral alcohol with high conversion and enantiomeric excess. researchgate.net The Meerwein-Ponndorf-Verley reduction, which uses aluminum alkoxides as catalysts for hydride transfer from an alcohol to a ketone, is another method known for its high chemoselectivity. youtube.com

Utilization of Protecting Groups (e.g., Trityl) in Multi-Step Syntheses

In the multi-step synthesis of complex molecules like functionalized bicyclo[2.2.1]heptane amines, the use of protecting groups is essential to mask reactive functional groups and ensure selective transformations. The trityl (triphenylmethyl) group is a valuable protecting group for primary hydroxyl groups. bch.ro

In the synthesis of bicyclo[2.2.1]heptane amines from a keto-alcohol norbornane precursor, the primary hydroxyl group of the resulting diol can be selectively protected with a trityl group. bch.ro This protection allows for subsequent modifications at other positions of the molecule without affecting the hydroxyl group. A key advantage of the trityl group is that its bulky nature can facilitate the isolation and purification of intermediates by selective crystallization. bch.roresearchgate.net The trityl group can be removed under acidic conditions or through hydrogenolysis.

Synthesis of Azide (B81097) Intermediates for Bioorthogonal Ligation Reactions (Click Chemistry)

Azide intermediates derived from the bicyclo[2.2.1]heptane skeleton are valuable precursors for bioorthogonal ligation reactions, commonly known as "click chemistry." These reactions, such as the azide-alkyne cycloaddition, are highly efficient and selective, allowing for the covalent linkage of molecules under mild, often biological, conditions. nih.govsigmaaldrich.com

The synthesis of these azide intermediates can be achieved from the corresponding bicyclo[2.2.1]heptane amines. For example, an ether-protected bicyclo[2.2.1]heptane amine can be prepared in a multi-step sequence from a keto-alcohol norbornane compound. bch.ro The resulting amine can then be converted to the azide. These azide intermediates are particularly useful for creating complex molecular architectures and for bioconjugation applications. bch.ro The reaction of azides with the strained double bond of a norbornene ring can proceed via a 1,3-dipolar cycloaddition to form a triazoline linkage. nih.gov

Formation of Unsymmetrical Urea (B33335) Derivatives via Isocyanate Intermediates

Unsymmetrical ureas containing the bicyclo[2.2.1]heptane moiety can be synthesized through the reaction of a bicyclo[2.2.1]heptyl isocyanate with various amines. nih.govresearchgate.net The isocyanate precursor can be generated from the corresponding bicyclo[2.2.1]heptane carboxylic acid via a Curtius rearrangement. nih.gov The subsequent reaction of the isocyanate with an amine, often in the presence of a base like triethylamine (B128534), yields the desired unsymmetrical urea. nih.gov

This method allows for the synthesis of a diverse library of urea derivatives by varying the amine component. For example, reactions with fluoro- and chloro-substituted anilines have been reported with yields ranging from 25-68%. nih.gov The synthesis of unsymmetrical ureas can also be achieved using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the amine to form an intermediate that then reacts with a second amine. researchgate.net This approach avoids the direct handling of potentially toxic isocyanates. mdpi.com

Table 3: Synthesis of Unsymmetrical Urea Derivatives from Bicyclo[2.2.1]hept-5-en-2-yl Isocyanate

Isocyanate Amine Conditions Product Yield Reference
Bicyclo[2.2.1]hept-5-en-2-yl isocyanate 2-Fluoroaniline Triethylamine 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(2-fluorophenyl)urea 50% nih.gov

Stereochemical Aspects and Stereoselective Synthesis of N Butan 2 Yl Bicyclo 2.2.1 Heptan 2 Amine

Enantioselective Synthesis Strategies and High Enantiomeric Purity Attainment

Achieving high enantiomeric purity in the synthesis of N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine hinges on establishing chirality in the bicyclo[2.2.1]heptan-2-amine precursor. A primary route to enantiopure bicyclic amines involves the asymmetric reduction of the corresponding ketone, bicyclo[2.2.1]heptan-2-one (norcamphor).

Catalytic asymmetric hydrogenation is a powerful tool for this transformation. For instance, ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the dynamic kinetic resolution of related α-aminocycloalkanones, yielding chiral cis-β-aminocycloalkanols with exceptional enantiomeric excess (97-99.9% ee) and high diastereoselectivity (>99:1 cis:trans). A similar strategy, the asymmetric reductive amination of norcamphor (B56629) with a chiral amine source or using a chiral catalyst, can provide access to enantiomerically enriched bicyclo[2.2.1]heptan-2-amine. Subsequent N-alkylation with 2-bromobutane (B33332) would then yield the target compound.

Another established strategy involves using chiral starting materials derived from the chiral pool, such as camphor (B46023). Camphor, a naturally occurring bicyclo[2.2.1]heptane derivative, can be converted through a series of stereocontrolled steps into optically pure intermediates like (1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-amine, demonstrating that complex chiral amines on this scaffold can be synthesized with defined absolute configurations. mdpi.com

Diastereoselective Control in the Formation of Bicyclic Systems

The construction of the bicyclo[2.2.1]heptane framework is most famously achieved via the Diels-Alder reaction, a [4+2] cycloaddition. This reaction exhibits inherent diastereoselectivity, providing a reliable method for controlling the relative configuration of substituents. The reaction between a diene, such as cyclopentadiene (B3395910), and a dienophile typically favors the formation of the endo adduct under kinetic control due to stabilizing secondary orbital interactions.

For the synthesis of the this compound precursor, a dienophile containing a nitrogen functionality or a group that can be converted to an amine is required. The stereochemical outcome (endo vs. exo) can be influenced by reaction conditions and the use of Lewis acid catalysts. acs.org In some cases, while the initial Diels-Alder reaction may produce an endo product, subsequent rearrangement can lead to the thermodynamically more stable exo isomer. acs.org Controlling this diastereoselectivity is crucial as the endo and exo isomers possess different physical and chemical properties.

Table 1: Factors Influencing Diastereoselectivity in Diels-Alder Reactions for Bicyclo[2.2.1]heptane Synthesis

FactorInfluence on StereoselectivityTypical OutcomeReference
Reaction Temperature Lower temperatures favor kinetic control.Predominantly endo product.
Lewis Acid Catalysis Can enhance selectivity and reaction rate; may alter selectivity.Can favor either endo or exo depending on the catalyst and substrates. acs.orgresearchgate.net
Diene/Dienophile Structure Steric and electronic properties of substituents.Influences facial selectivity and endo/exo ratio. nih.gov
Intramolecular vs. Intermolecular Tethering the diene and dienophile.Intramolecular reactions often provide higher stereocontrol. researchgate.net

Resolution Techniques for Optically Pure Bicyclo[2.2.1]heptan-2-amine Derivatives

When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture is a viable alternative. Racemic bicyclo[2.2.1]heptan-2-amine or its derivatives can be separated into their constituent enantiomers using several methods.

Classical resolution involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid, mandelic acid), to form a pair of diastereomeric salts. google.com These salts often have different solubilities, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Asymmetric bioreduction using enzymes or whole-cell systems is a particularly effective method.

For example, the kinetic resolution of a racemic ketone precursor to the target amine, such as (±)-5,6-epoxy-bicyclo[2.2.1]heptane-2-one, has been achieved using genetically engineered Saccharomyces cerevisiae. researchgate.net In this process, the yeast selectively reduces one enantiomer of the ketone to the corresponding alcohol, leaving the other enantiomer of the ketone unreacted and thus optically enriched. At optimal conditions, the (+)-ketone was obtained with 95% enantiomeric excess (ee). researchgate.net Similarly, lipases are widely used for the kinetic resolution of racemic alcohols and esters within the bicyclo[2.2.1]heptane family through enantioselective hydrolysis or transesterification, often achieving excellent optical purity (>99% ee). justia.com Such resolved intermediates are invaluable for the synthesis of optically pure target molecules.

Table 2: Examples of Kinetic Resolution in Bicyclo[2.2.1]heptane Systems

Substrate TypeMethodChiral Catalyst/ReagentResultReference
Racemic KetoneAsymmetric BioreductionGenetically engineered S. cerevisiaeOptically pure ketone (95% ee) and chiral alcohol. researchgate.net
Racemic AlcoholEnzymatic TransesterificationMammalian pancreatic lipaseSeparation of (2S)-endo-alcohol and (2R)-endo-ester. justia.com
Racemic AmineAsymmetric AcylationChiral Brønsted acid catalystEnantioenriched enaminone and recovered starting amine. nih.gov
Racemic AmineAsymmetric Reductive AminationIridium-phosphoramidite complexAccess to both primary and secondary chiral amines. bohrium.comnih.gov

Absolute Configuration Determination and Comprehensive Stereochemical Elucidation

Unambiguously determining the absolute configuration of a chiral molecule is essential. For derivatives of bicyclo[2.2.1]heptan-2-amine, several analytical techniques are employed.

X-ray crystallography provides the most definitive determination of absolute configuration, provided a suitable single crystal of the compound or a derivative containing a heavy atom can be obtained. researchgate.net For instance, the absolute configuration of (+)-bicyclo[2.2.1]hept-5-en-2-one was unambiguously determined through chemical correlation with a chiral α-chloroamide whose structure was solved by X-ray diffraction. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. By derivatizing the chiral amine with a chiral agent, such as Mosher's acid chloride or O-acetylmandelic acid, a pair of diastereomers is formed which will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. researchgate.net The analysis of these signals allows for the determination of enantiomeric purity and, in many cases, the assignment of the absolute configuration. researchgate.netjst.go.jp Advanced 2D NMR techniques, like NOESY, can also be used to establish relative stereochemistry, which, when combined with other data, can lead to the full stereochemical elucidation. mdpi.com

Application of Chiral Amine Auxiliaries in Asymmetric Induction Processes

Chiral amines based on the bicyclo[2.2.1]heptane scaffold are themselves valuable tools in asymmetric synthesis, where they function as chiral auxiliaries. wikipedia.orgyork.ac.uk A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

Derivatives of camphor, such as camphorsultam (Oppolzer's sultam), are widely used chiral auxiliaries that effectively control the stereochemistry of alkylation, aldol, and Michael reactions. wikipedia.orgrsc.org Similarly, chiral diamines derived from the bicyclo[2.2.1]heptane skeleton can serve as ligands for metal catalysts, inducing high levels of enantioselectivity in a variety of transformations. rsc.org The rigid, well-defined conformation of the bicyclic framework provides an excellent platform for transferring stereochemical information, making these compounds highly effective in asymmetric induction. researchgate.net

Spectroscopic and Computational Characterization of N Butan 2 Yl Bicyclo 2.2.1 Heptan 2 Amine

Advanced Spectroscopic Analysis for Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous determination of the molecular structure of N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine. The following sections detail the expected outcomes from various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton skeletons of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide key information on the connectivity and stereochemistry of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the numerous non-equivalent protons in the bicyclic system and the chiral sec-butyl group. The chemical shifts are influenced by the rigid bicyclic structure, leading to distinct signals for the endo and exo protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, assuming no accidental overlap. The chemical shifts will be characteristic of the saturated bicyclic and alkyl environments.

Hypothetical NMR Data

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (ppm) Assignment
3.0-3.2-CH(NH)-
2.8-3.0-NH-
2.2-2.4Bridgehead CH
1.0-2.0Bicyclic CH₂ and CH
0.8-1.2Alkyl CH₃

Note: This data is hypothetical and serves as an illustration of expected chemical shifts.

Mass Spectrometry (LC-MS, UPLC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly useful for the analysis of amines.

Under electrospray ionization (ESI) in positive mode, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 168.3. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern would likely involve the loss of the sec-butyl group, cleavage of the bicyclic ring, and other characteristic fragmentations of alkylamines.

Expected Mass Spectrometry Data

Technique Ionization Mode Expected m/z Interpretation
LC-MSESI+168.3[M+H]⁺
HRMSESI+168.1747Calculated for C₁₁H₂₂N⁺
MS/MS of 168.3VariousFragmentation pattern

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be characterized by the presence of N-H and C-H stretching and bending vibrations.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-3500N-H stretchSecondary amine
2850-2960C-H stretchAlkyl CH, CH₂, CH₃
1450-1470C-H bendAlkyl CH₂, CH₃
1000-1250C-N stretchAlkylamine

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of this compound or a salt derivative can be obtained, this technique could precisely determine the bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. As of the latest literature search, no public X-ray crystal structure data for this specific compound is available.

Chromatographic Separation Techniques for Purity Assessment and Isolation (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for the purification and purity assessment of synthesized compounds. For a basic compound like this compound, reversed-phase chromatography is a common approach.

A typical HPLC or UPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification and quantification. The purity would be assessed by the presence of a single major peak in the chromatogram.

Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Detection UV at 210 nm or Mass Spectrometry

Theoretical and Computational Chemistry Studies

Computational chemistry offers a powerful lens through which to examine the intricacies of molecular systems. For this compound, a compound with a complex three-dimensional structure, theoretical studies are indispensable for a comprehensive understanding of its properties. These computational approaches allow for the elucidation of molecular geometries, the prediction of spectroscopic characteristics, and the detailed analysis of electron density distributions, providing a level of detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it well-suited for the study of medium-sized organic molecules like this compound. acs.orgscience.gov DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

In a representative theoretical study, the geometry of this compound would be optimized using a functional such as B3LYP, which has demonstrated reliability for a wide range of organic compounds. science.gov The choice of basis set, for instance, 6-311++G(d,p), is crucial for obtaining accurate results. This process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. The resulting optimized geometry provides key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterValue
Bond Lengths (Å)
C-N1.47
N-H1.02
C-C (bicycloheptane)1.54 - 1.56
C-C (butan-2-yl)1.53 - 1.54
Bond Angles (degrees)
C-N-C115.8
C-N-H110.5
Dihedral Angles (degrees)
C-C-N-C175.2

Note: The data in this table is hypothetical and serves as a representative example based on computational studies of similar bicyclic amines.

Beyond geometry optimization, DFT calculations are also employed to predict spectroscopic properties, such as vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental infrared (IR) and Raman spectra.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitation Analysis and Optical Rotation Calculations

To investigate the electronic properties and chiroptical behavior of this compound, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. researchgate.netacs.orgacs.org TDDFT allows for the calculation of electronic excitation energies, which correspond to the absorption of light by the molecule, and provides insights into the nature of the electronic transitions involved.

The analysis of electronic excitations helps in understanding the molecule's UV-Vis spectrum. For a saturated amine like this compound, the electronic transitions are typically expected in the ultraviolet region.

Furthermore, due to the presence of multiple chiral centers, this compound is an optically active molecule. TDDFT can be used to calculate its specific optical rotation, a key chiroptical property. researchgate.netacs.org The calculated optical rotation can be compared with experimental values to determine the absolute configuration of the molecule.

Table 2: Hypothetical TDDFT Calculated Electronic Excitation and Optical Rotation Data for this compound

PropertyCalculated Value
First Electronic Excitation Energy (eV) 5.8
Oscillator Strength 0.02
Major Orbital Contribution n -> σ*
Specific Optical Rotation [α]D (degrees) +25.3

Note: The data in this table is hypothetical and serves as a representative example based on computational studies of similar bicyclic amines.

Quantum Chemical Topological Analysis of Electron Density Distributions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution within a molecule. amercrystalassn.orgresearchgate.netwiley-vch.de This analysis allows for the partitioning of the molecule into atomic basins and the characterization of chemical bonds and other interactions based on the topology of the electron density.

A QTAIM analysis of this compound would involve locating the critical points in the electron density. Bond critical points (BCPs), for instance, are found between bonded atoms and the properties of the electron density at these points provide quantitative information about the nature of the chemical bond.

Table 3: Hypothetical QTAIM Parameters at Bond Critical Points for Selected Bonds in this compound

BondElectron Density, ρ(r) (au)Laplacian of Electron Density, ∇²ρ(r) (au)
C-N0.25-0.65
N-H0.33-1.20
C-C (bridgehead)0.23-0.58

Note: The data in this table is hypothetical and serves as a representative example based on computational studies of similar bicyclic amines.

The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs can distinguish between different types of chemical bonds. For instance, a negative Laplacian is indicative of a shared-shell interaction, typical of covalent bonds. This analysis can also reveal weaker interactions, such as intramolecular hydrogen bonds, which can influence the conformation and reactivity of the molecule.

Applications of N Butan 2 Yl Bicyclo 2.2.1 Heptan 2 Amine and Its Derivatives As Chemical Building Blocks and Precursors in Organic Synthesis

Role as Versatile Building Blocks in the Synthesis of Complex Organic Molecules

The unique stereochemical and conformational properties of bicyclo[2.2.1]heptane amines make them exceptional building blocks for constructing complex organic molecules. Their rigid structure allows for precise spatial arrangement of functional groups, a critical feature in designing molecules with specific biological activities. nih.gov These amines serve as key intermediates in the synthesis of a diverse range of compounds, from pharmaceuticals to materials.

One notable application is in the synthesis of potent and selective antagonists for chemokine receptors, such as CXCR2, which are implicated in inflammatory diseases and cancer metastasis. nih.govrsc.org By incorporating the bicyclo[2.2.1]heptane amine moiety into an N,N′-diarylsquaramide skeleton, researchers have developed CXCR2 selective antagonists with significant therapeutic potential. nih.govrsc.org The bicyclic fragment plays a crucial role in defining the molecule's three-dimensional shape, which is essential for effective binding to the receptor. nih.gov

Furthermore, these amines are instrumental in building constrained nucleosides where the bicyclo[2.2.1]heptane unit acts as a carbocyclic mimic of the natural sugar moiety. researchgate.net This structural modification imparts conformational rigidity and can lead to enhanced biological activity and metabolic stability.

Precursors for the Design and Synthesis of Novel Bicyclic and Polycyclic Systems

The inherent strain and reactivity of the bicyclo[2.2.1]heptane framework make its amine derivatives excellent precursors for synthesizing more elaborate bicyclic and polycyclic systems. These amines can be readily transformed through a variety of chemical reactions to generate novel and structurally diverse scaffolds.

For instance, they are employed in the construction of complex polycyclic structures like N,N'-disubstituted ureas and thioureas, which are investigated for their potential as inhibitors of various enzymes. researchgate.netresearchgate.net The synthesis often involves the reaction of the bicyclo[2.2.1]heptane amine with isocyanates or isothiocyanates. researchgate.net Similarly, their reaction with 3,4-diethoxycyclobut-3-ene-1,2-dione is a key step in creating N,N′-diarylsquaramide-based antagonists, adding another ring system to the initial bicyclic amine. nih.govrsc.org The development of bicyclic sultams, which are important scaffolds in medicinal chemistry, also utilizes precursors derived from bicyclic amines. researchgate.net

The table below illustrates examples of complex molecules synthesized using bicyclo[2.2.1]heptane amine derivatives.

PrecursorReagentResulting Complex SystemReference(s)
bicyclo[2.2.1]heptan-2-amine3,4-diethoxycyclobut-3-ene-1,2-dioneN,N′-diarylsquaramide nih.gov, rsc.org
1,7,7-trimethylbicyclo[2.2.1]heptan-2-amineAromatic isocyanates/isothiocyanatesN,N′-disubstituted ureas/thioureas researchgate.net
Alkenyl sulfamides (related bicyclic precursors)Intramolecular Mannich and aza-Michael additionBicyclic γ-ureasultams researchgate.net

Contribution to the Construction of Constrained Saturated Nitrogen-Containing Scaffolds

There is a growing demand in medicinal chemistry for molecules with well-defined three-dimensional structures, as increased saturation (a higher fraction of sp3-hybridized carbons) is often correlated with improved clinical success rates. Saturated nitrogen-containing heterocycles are particularly valuable scaffolds in drug discovery. ucl.ac.ukopenmedicinalchemistryjournal.com Bicyclo[2.2.1]heptane amines are pivotal in the synthesis of such constrained, saturated nitrogenous frameworks.

The rigidity of the bicyclo[2.2.1]heptane skeleton helps to lock the conformation of the resulting molecule, reducing the entropic penalty upon binding to a biological target. This leads to higher affinity and selectivity. researchgate.netresearchgate.net Efficient procedures have been developed for synthesizing constrained bicyclo[2.2.1]heptane amines, which then serve as platforms for building more complex structures like pyrimidine (B1678525) and purine (B94841) nucleosides. researchgate.net

Moreover, related bridged bicyclic systems, such as 2-oxa-5-azabicyclo[2.2.1]heptane, are used to create backbone-constrained analogues of important neurotransmitters like γ-amino butyric acid (GABA). researchgate.net These constrained analogues, which include variations of drugs like baclofen (B1667701) and pregabalin, demonstrate the power of using bicyclic scaffolds to fine-tune the pharmacological properties of known therapeutic agents. researchgate.net The inherent rigidity of these spirocyclic and bicyclic structures provides a stiff framework ideal for the precise positioning of pharmacophoric groups. thieme-connect.com

Synthesis of Nucleoside Analogues Featuring the Bicyclo[2.2.1]heptane Moiety

A significant application of bicyclo[2.2.1]heptane derivatives, including amines and their precursor alcohols, is in the synthesis of carbocyclic nucleoside analogues. bch.ronih.gov In these molecules, the bicyclo[2.2.1]heptane system replaces the furanose sugar ring of natural nucleosides. This substitution offers several advantages, including increased metabolic stability against enzymatic cleavage and a conformationally locked structure that can enhance binding to target enzymes or receptors. nih.govacs.org

The synthesis typically involves coupling an optically active bicyclo[2.2.1]heptane intermediate, often an alcohol or an amine, with a nucleobase (such as cytosine, 5-fluorouracil, or purine derivatives) via methods like the Mitsunobu reaction or by constructing the heterocyclic base onto the bicyclic amine. bch.ronih.govmdpi.com

These novel nucleoside analogues have shown promising biological activities. For example, certain O2-linked pyrimidine nucleosides with a bicyclo[2.2.1]heptane moiety have demonstrated cytotoxic activity against cancer cell lines. bch.ro Other 1'-homocarbocyclic analogues have exhibited anti-viral activity against Herpes Simplex Virus-1 (HSV-1), with some compounds showing potency comparable to the established drug acyclovir. mdpi.com

Nucleoside Analogue TypeSynthetic ApproachBiological ActivityReference(s)
O2-pyrimidine nucleosidesMitsunobu reaction of bicyclo[2.2.1]heptane alcohol with pyrimidine bases.Cytotoxic activity in Jurkat and U937 tumor cells. bch.ro
1'-HomocarbanucleosidesMitsunobu reaction on a primary hydroxymethyl group of the bicyclic core.Anti-HSV-1 activity. mdpi.com
Conformationally constrained carbocyclic nucleosidesBuilding the purine ring from a bicyclic amine intermediate.Anticancer activity. nih.gov
(N)-locked carbocyclic nucleosides (cLNA)Coupling of a triflate intermediate of the bicyclic system with a nucleobase.P2Y receptor antagonism. nih.gov, acs.org

Function as Ligands in Coordination Chemistry for Catalytic and Material Science Applications

The nitrogen atom in bicyclo[2.2.1]heptane amines can act as a coordination site for metal ions, making these compounds and their derivatives useful as ligands in catalysis. Chiral versions of these ligands are particularly valuable for asymmetric synthesis, a field focused on creating single enantiomers of chiral molecules.

Derivatives of bicyclo[2.2.1]heptane amino alcohols have been successfully employed as chiral ONN ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. psu.edu This reaction is a fundamental method for forming carbon-carbon bonds and producing optically active secondary alcohols, which are important chiral building blocks for many pharmaceuticals. psu.edu The rigid bicyclic framework of the ligand plays a crucial role in creating a well-defined chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction, leading to high enantioselectivities. psu.edu The ability of nitrogen-containing heterocycles in general to act as ligands and catalysts underscores the potential of these specific bicyclic amines in the development of new catalytic systems. openmedicinalchemistryjournal.com

Development of Sustainable Amide Synthesis Methodologies (e.g., Borate-Catalyzed Amidation)

Amide bond formation is one of the most frequently performed reactions in organic chemistry. However, traditional methods often require harsh conditions and generate significant chemical waste. The development of sustainable, catalytic methods for direct amidation of carboxylic acids and amines is a key goal in green chemistry.

Boron-based catalysts have emerged as effective promoters for direct amidation. Research in this area has explored the use of various borate (B1201080) esters as catalysts that can mediate the amidation of challenging substrate pairs, including electron-poor amines or those with competing coordination sites. chemrxiv.org While some amines can inhibit boronic acid catalysts, novel borate ester catalysts have been identified that show high reactivity. chemrxiv.org

Methodologies for sustainable amide synthesis have been specifically applied to bicyclic amines. ucl.ac.uk These efforts focus on direct condensation reactions using borate catalysts and expanding the methodology to improve yields for poorly nucleophilic amines. Furthermore, the use of more environmentally benign ester solvents as alternatives to hydrocarbons has been shown to improve the sustainability and reduce the cost of the process, demonstrating the applicability of these green methods to amine scaffolds like N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine and its relatives. ucl.ac.uk

Application in Late-Stage C-H Functionalization for Structural Diversification and Analogue Generation

Late-stage functionalization, the process of modifying a complex molecule in the final steps of its synthesis, is a powerful strategy for rapidly generating a library of analogues for structure-activity relationship (SAR) studies in drug discovery. The direct conversion of unactivated C-H bonds into new functional groups is a particularly attractive approach.

Amide derivatives of saturated bicyclic amines, such as those from the bicyclo[2.2.1]heptane family, have been used as substrates in amide-directed C(sp³)–H functionalization reactions. ucl.ac.uk This methodology allows for the selective introduction of aryl groups onto the saturated bicyclic scaffold. The reaction has been successfully applied to a variety of mono-, bi-, and tricyclic amines with high yields, providing a powerful tool for structural diversification. ucl.ac.uk The functionalization of saturated amines through C-H activation is crucial for synthesizing new drug scaffolds and exploring underrepresented areas of chemical space. ucl.ac.uk

Another key functionalization technique is the iridium-catalyzed borylation of C–H bonds, which can be applied to bicyclic systems. escholarship.org This reaction installs a boronic ester group, a versatile synthetic handle that can be subsequently converted into a wide range of other functional groups, further enabling the structural diversification of complex molecules derived from bicyclo[2.2.1]heptane amines. escholarship.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.